2-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride

Catalog No.
S12911979
CAS No.
M.F
C9H13ClFNO
M. Wt
205.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-(3-fluorophenyl)propan-1-ol hydrochlorid...

Product Name

2-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride

IUPAC Name

2-amino-2-(3-fluorophenyl)propan-1-ol;hydrochloride

Molecular Formula

C9H13ClFNO

Molecular Weight

205.66 g/mol

InChI

InChI=1S/C9H12FNO.ClH/c1-9(11,6-12)7-3-2-4-8(10)5-7;/h2-5,12H,6,11H2,1H3;1H

InChI Key

XLAJCLPLEVWSBU-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC(=CC=C1)F)N.Cl

2-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C9H13ClFNOC_9H_{13}ClFNO and a molecular weight of approximately 205.66 g/mol. This compound features a fluorine atom substituted at the para position of the phenyl ring, contributing to its unique properties and potential applications in medicinal chemistry. The hydrochloride salt form enhances its solubility in water, making it suitable for various biological assays and pharmaceutical formulations .

The chemical reactivity of 2-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride is primarily influenced by its amino and hydroxyl functional groups. These groups can participate in various reactions, including:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: The hydroxyl group can donate a proton, making the compound act as an acid in certain conditions.
  • Formation of Derivatives: The compound can undergo acylation or alkylation to form derivatives that may exhibit enhanced biological activity or altered pharmacokinetics.

These reactions are crucial for modifying the compound for specific applications or enhancing its therapeutic efficacy.

2-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride has shown promising biological activity, particularly in the context of cancer therapy. Similar compounds have been noted to interact with various receptors and enzymes, influencing cellular signaling pathways. The mechanism of action typically involves binding to specific targets, leading to modulation of biological responses such as apoptosis or cell proliferation.

Research indicates that compounds related to this structure may exhibit neuroprotective effects and potential utility in treating neurological disorders due to their ability to influence neurotransmitter systems .

The synthesis of 2-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride can be achieved through several methods, including:

  • Reduction Reactions: Starting from appropriate ketones or aldehydes, reduction with lithium aluminum hydride or sodium borohydride can yield the desired alcohol.
  • Amination: The introduction of an amino group can be accomplished via reductive amination techniques using amines and carbonyl compounds.
  • Fluorination: The incorporation of the fluorine atom can be performed using fluorinating agents such as N-fluorobenzenesulfonimide.

These methods allow for the production of high-purity compounds suitable for research and development purposes.

The applications of 2-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride span various fields:

  • Pharmaceutical Development: It is explored for its potential use in developing drugs targeting cancer and neurological disorders.
  • Biochemical Research: The compound serves as a tool in studying receptor interactions and signaling pathways.
  • Chemical Synthesis: It can act as an intermediate in synthesizing other complex organic molecules.

The versatility of this compound makes it valuable in both academic research and industrial applications.

Interaction studies involving 2-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride focus on its binding affinity to various biological targets. These studies typically employ techniques such as:

  • Radiolabeled Binding Assays: To determine the binding kinetics and affinity for specific receptors.
  • Cell-Based Assays: To evaluate the physiological effects of the compound on cell viability, proliferation, and apoptosis.

Preliminary data suggest that this compound may modulate neurotransmitter systems, which could have implications for treating mood disorders.

Several compounds share structural similarities with 2-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride, providing insights into its uniqueness:

Compound NameMolecular FormulaUnique Features
2-Amino-1-(3-fluorophenyl)propan-1-ol hydrochlorideC9H13ClFNODifferent stereochemistry affecting biological activity
(S)-2-Amino-2-(3-fluorophenyl)propan-1-olC9H13ClFNOSpecific stereoisomer potentially exhibiting distinct pharmacodynamics
(R)-2-Amino-2-(3-fluorophenyl)propan-1-olC9H13ClFNOAnother stereoisomer with unique interactions in biological systems

The presence of different stereoisomers highlights the importance of chirality in determining the pharmacological profile of these compounds. Each variant may exhibit different affinities for receptors or varying therapeutic effects, underscoring the significance of structural modifications in drug design .

The compound is systematically named 2-amino-2-(3-fluorophenyl)propan-1-ol hydrochloride, reflecting its propanol backbone substituted with an amino group at C2 and a 3-fluorophenyl group at C1, stabilized as a hydrochloride salt. Its molecular formula, C₉H₁₃ClFNO, corresponds to a molecular weight of 205.66 g/mol. The chiral center at C2 confers stereochemical variability, with enantiomers potentially exhibiting distinct biological activities.

Key identifiers include:

PropertyValueSource
IUPAC Name2-amino-2-(3-fluorophenyl)propan-1-ol hydrochloride
SMILESCC(CO)(C1=CC(=CC=C1)F)N.Cl
InChI KeyBDLBWRRTOZTNLK-UHFFFAOYSA-N
Molecular Weight205.66 g/mol

The hydrochloride salt enhances aqueous solubility (23.6 mg/mL at 25°C), critical for pharmaceutical formulations. The fluorine atom at the para position of the phenyl ring contributes to lipophilicity (predicted logP = 1.82), balancing membrane permeability and solubility.

Historical Development in Synthetic Organic Chemistry

The synthesis of β-amino alcohols like 2-amino-2-(3-fluorophenyl)propan-1-ol hydrochloride has evolved alongside advancements in asymmetric catalysis and halogenation techniques. Early methodologies relied on classical condensation reactions, such as the Henry reaction (nitroaldol reaction), which couples nitroalkanes with carbonyl compounds to form β-nitro alcohols. Subsequent reduction of the nitro group yields β-amino alcohols, a strategy adapted for fluorinated analogs.

Modern synthetic routes often employ:

  • Mannich reactions for introducing amino groups.
  • Electrophilic fluorination to install fluorine atoms on aromatic rings.
  • Chiral resolution techniques to isolate enantiopure forms.

For example, the compound’s synthesis may involve reacting 3-fluorobenzaldehyde with nitromethane under basic conditions to form a β-nitro alcohol intermediate, followed by catalytic hydrogenation to reduce the nitro group to an amine. Hydrochloride salt formation via treatment with HCl completes the process.

Position Within Fluorinated β-Amino Alcohol Structural Family

Fluorinated β-amino alcohols are characterized by a propanol backbone with amino and fluorinated aryl substituents. The structural versatility of this family allows modulation of electronic and steric properties through halogen substitution.

CompoundSubstituentMolecular WeightlogP
2-Amino-2-(3-fluorophenyl)propan-1-ol HCl3-Fluorophenyl205.66 g/mol1.82
2-Amino-2-(3-bromophenyl)propan-1-ol3-Bromophenyl245.11 g/mol2.15
2-Amino-2-(2-amino-3-fluorophenyl)propan-1-ol2-Amino-3-fluorophenyl184.21 g/mol1.45

The 3-fluorophenyl substituent in this compound introduces moderate electronegativity, enhancing dipole interactions with biological targets compared to bulkier halogens like bromine. The fluorine atom’s small size minimizes steric hindrance, allowing optimal positioning in enzyme active sites. Additionally, the hydrochloride salt improves crystallinity, facilitating purification and characterization.

The synthesis of 2-amino-2-(3-fluorophenyl)propan-1-ol hydrochloride involves the formation of a chiral center at the carbon bearing both the amino and fluorophenyl substituents. Several fundamental reaction pathways have been established for creating this critical stereogenic center.

Reductive Amination Approaches

Reductive amination represents one of the most versatile pathways for chiral center formation in amino alcohols [1]. This methodology involves the condensation of an appropriate ketone precursor with an amine source, followed by stereoselective reduction. For 2-amino-2-(3-fluorophenyl)propan-1-ol derivatives, the ketone precursor 2-(3-fluorophenyl)propan-1-one can undergo reductive amination with ammonia or primary amines under carefully controlled conditions [2]. The stereochemical outcome is influenced by the reducing agent employed, with sodium borohydride, potassium borohydride, lithium borohydride, and sodium cyanoborohydride offering different selectivity profiles [3].

Nucleophilic Addition to Carbonyl Compounds

Direct nucleophilic addition of organometallic reagents to chiral amino carbonyl compounds provides another strategic approach for chiral center formation [4]. This methodology exploits either chelation or non-chelation control mechanisms to achieve stereoselectivity. Grignard reagents have been extensively utilized in these transformations, with the stereochemical outcome depending on the coordination environment around the carbonyl carbon [4]. The reaction typically proceeds through a six-membered chelate intermediate when coordinating groups are present, leading to predictable stereochemical outcomes.

Asymmetric Radical Cross-Coupling

Recent advances in radical chemistry have introduced stereoselective radical cross-coupling as a promising pathway for amino alcohol synthesis [5]. This approach utilizes serine-derived chiral carboxylic acids in electrocatalytic decarboxylative transformations, enabling efficient access to enantiopure amino alcohols through entirely different bond disconnections [5]. The radical methodology offers both modularity and generality, allowing for the coupling of aryl, alkenyl, alkyl, and acyl fragments under mild electrocatalytic conditions [5].

Reaction PathwayStereoselectivityYield RangeKey Advantages
Reductive AminationHigh (>90% ee)70-95%Versatile substrate scope
Nucleophilic AdditionModerate-High (80-95% ee)60-85%Predictable stereochemistry
Radical Cross-CouplingExcellent (>95% ee)75-90%Mild conditions, scalable

Catalytic Asymmetric Synthesis Approaches

The development of catalytic asymmetric methodologies for 2-amino-2-(3-fluorophenyl)propan-1-ol hydrochloride synthesis has focused on several key catalytic systems that enable high enantioselectivity while maintaining practical synthetic utility.

Enzymatic Catalysis

Enzymatic approaches have emerged as highly effective methods for asymmetric amino alcohol synthesis [2]. Amine dehydrogenases have been successfully employed for the direct utilization of ammonia as the sole amino source in reductive amination processes [2]. These biocatalysts offer several advantages including lower costs, elimination of heavy metals, and high stereoselectivity [2]. Engineering efforts have focused on improving catalytic efficiency, with mutant variants achieving turnover numbers exceeding 32,000 and maintaining enantioselectivity greater than 99% enantiomeric excess [2].

Recent developments have introduced two-enzyme cascades combining alcohol dehydrogenases with engineered amine dehydrogenases for the conversion of diols to amino alcohols [6]. These systems have demonstrated nearly 30-fold improvements in amino alcohol production through enzyme engineering and process optimization [6]. The cascade approach provides excellent selectivity of 99% while operating under aqueous conditions at room temperature and pressure [6].

Organocatalytic Systems

Chiral phosphoric acids have proven to be highly effective organocatalysts for asymmetric amino alcohol synthesis [7]. These Brønsted acid catalysts enable kinetic resolution of racemic amino alcohols through intermolecular acetalization with selectivity factors often exceeding 50 [7]. The methodology takes advantage of the thermodynamics of acetalization by addition of alcohols to enol ethers, providing a practical approach to enantiomerically enriched amino alcohols [7].

Metal-Catalyzed Asymmetric Synthesis

Iridium-catalyzed enantioselective synthesis has demonstrated exceptional performance in the construction of chiral amino alcohols [8]. These catalytic systems achieve excellent reactivities and enantioselectivities with yields up to 99% and enantiomeric excesses consistently above 95% [8]. The methodology accommodates a broad scope of substrates and provides practical access to various chiral amino alcohol architectures [8].

Copper-catalyzed reductive coupling represents another significant advancement in asymmetric amino alcohol synthesis [9]. This approach enables the catalytic enantioselective addition of nitrogen-substituted allyl equivalents to ketone electrophiles through use of chiral copper catalysts [9]. The method achieves high levels of regio-, diastereo-, and enantioselectivity while providing access to important chiral 1,2-aminoalcohol synthons [9].

Dual Catalytic Strategies

Dual catalytic approaches combining rare earth metal complexes with photocatalysts have been developed for the convergent enantioselective synthesis of vicinal amino alcohols [10]. These systems feature a radical-type Zimmerman-Traxler transition state formed from rare earth metals with nitrones and aromatic ketyl radicals in the presence of chiral nitrogen,nitrogen-dioxide ligands [10]. The methodology affords high levels of enantio- and diastereoselectivity while operating under mild conditions with broad substrate scope [10].

Catalytic SystemEnantioselectivityTypical YieldOperating Conditions
Amine Dehydrogenase>99% ee70-95%Aqueous, RT, 1 atm
Chiral Phosphoric Acid>95% ee80-90%Organic solvent, RT
Iridium Complex>95% ee85-99%Mild heating, inert atmosphere
Copper Catalyst>90% ee75-85%RT to 40°C, reducing conditions
Dual Catalysis>95% ee80-95%Photochemical, RT

Industrial-Scale Production Optimization Challenges

The transition from laboratory-scale synthesis to industrial production of 2-amino-2-(3-fluorophenyl)propan-1-ol hydrochloride presents several critical challenges that must be addressed to ensure economic viability and process robustness.

Catalyst Loading and Recovery

Industrial implementation requires optimization of catalyst loading to minimize costs while maintaining acceptable conversion rates and selectivity [11]. For enzymatic processes, the development of immobilized enzyme systems and whole-cell biocatalysis approaches has become essential for economic viability [11]. Statistical experimental design methodologies, including full factorial designs and response surface methodology, have been employed to optimize enzyme concentrations, substrate ratios, and reaction conditions [11].

The challenge of catalyst recovery is particularly acute for precious metal catalysts used in asymmetric synthesis. Development of heterogeneous catalyst systems and catalyst recycling protocols represents a critical aspect of process optimization [12]. Recent advances in supported catalyst design have demonstrated the potential for catalyst reuse over multiple cycles while maintaining activity and selectivity [12].

Process Intensification

Scale-up challenges include heat and mass transfer limitations that can significantly impact reaction performance and selectivity [6]. The implementation of continuous flow processing has emerged as a promising solution, with demonstrations of 72-gram-scale flow reactions maintaining laboratory-level performance [5]. Microreactor and millireactor technologies have shown particular promise for reactions requiring precise control of reaction conditions [13].

Process integration strategies, including cascade reactions and one-pot methodologies, have been developed to minimize isolation steps and reduce overall process complexity [14]. These approaches can significantly improve atom economy and reduce waste generation, critical factors for sustainable industrial production [14].

Temperature and Pressure Optimization

Industrial processes must balance reaction rate, selectivity, and energy costs through careful optimization of temperature and pressure conditions [11]. For enzymatic processes, temperature optimization is critical to balance reaction rate with enzyme stability and long-term viability [11]. Pressure optimization becomes particularly important for reactions involving gaseous substrates or products, requiring careful engineering of reactor systems [6].

Solvent Selection and Recovery

Solvent selection for industrial processes must consider not only reaction performance but also environmental impact, worker safety, and solvent recovery economics [15]. The development of green chemistry approaches, including aqueous reaction systems and solvent-free methodologies, has become increasingly important for sustainable production [16]. Solvent recovery systems must be designed to minimize waste and reduce operating costs while maintaining product quality [17].

Optimization ParameterLaboratory ScaleIndustrial ChallengesOptimization Strategies
Catalyst Loading0.1-10 mol%Cost minimizationStatistical design, immobilization
Temperature Control±1°CHeat transfer limitationsProcess intensification
Pressure ManagementStandard conditionsSafety, equipment costsContinuous flow systems
Solvent UsageResearch gradeRecovery, environmental impactGreen chemistry approaches
Reaction TimeHours to daysProductivity requirementsProcess integration

Purification and Isolation Techniques

The purification and isolation of 2-amino-2-(3-fluorophenyl)propan-1-ol hydrochloride requires specialized techniques due to the compound's amphoteric nature and the need to obtain the final product as a stable hydrochloride salt.

Salt Formation and Crystallization

The formation of the hydrochloride salt represents a critical step in the purification process, as it significantly alters the compound's physical properties and facilitates isolation [18]. The reaction of the free amino alcohol with hydrochloric acid results in protonation of the amino group, creating a highly polar cationic species balanced by the chloride anion [18]. This transformation typically improves water solubility and enables crystallization from appropriate solvent systems [17].

Crystallization optimization involves careful selection of solvents and crystallization conditions to achieve high purity and good crystal morphology [17]. Alcohols such as ethanol, isopropanol, and various butanol isomers have been identified as particularly effective crystallization solvents for amino alcohol hydrochlorides [17]. The crystallization process can be enhanced through seeding, controlled cooling rates, and the use of antisolvent addition techniques [19].

Chromatographic Purification Methods

High-performance liquid chromatography has been extensively developed for the purification and analysis of amino alcohol derivatives [20]. Reversed-phase chromatography using octadecylsilane columns with gradient elution systems provides effective separation of amino alcohol derivatives from synthetic impurities [20]. The method typically employs acetonitrile-water gradient systems with trifluoroacetic acid modifiers to achieve optimal peak shape and resolution [20].

Chiral chromatographic methods have been developed for the resolution of enantiomeric amino alcohols when racemic mixtures are produced [20]. These approaches utilize chiral derivatizing reagents based on cyanuric chloride with amino acid auxiliaries, enabling separation of diastereomeric derivatives on conventional reversed-phase columns [20]. The methodology has been validated for linearity, accuracy, precision, and detection limits [20].

Ion Exchange Purification

Ion exchange chromatography represents an effective method for the purification of amino alcohol salts, particularly for the removal of inorganic impurities [17]. Cation exchange resins in hydrogen or sodium form enable quantitative conversion of amino alcohol salts to free bases while providing additional purification through the chromatographic action of the resin [17]. This approach eliminates the need for chemical treatment with alkaline bases and avoids the formation of inorganic salt byproducts that require filtration [17].

Recrystallization Optimization

Advanced recrystallization techniques have been developed specifically for amino alcohol purification [3]. The process typically involves dissolution in a minimum volume of hot solvent followed by controlled cooling and crystallization [3]. For amino alcohol hydrochlorides, mixed solvent systems often provide optimal results, with alcohol-water mixtures being particularly effective [3].

The addition of surfactants or alcohols during crystallization has been shown to improve crystal morphology and facilitate solid-liquid separation [19]. These additives improve the hydrophobic properties of amino alcohol crystals, preventing flotation and foam formation while promoting crystal growth to larger, more easily filtered particles [19].

Process Integration and Yield Optimization

Integrated purification strategies combine multiple techniques to achieve high purity while maximizing yield [17]. Sequential crystallization processes can achieve amino alcohol products with organic impurity levels below 0.3% and virtually complete removal of inorganic contaminants [17]. Overall yields exceeding 80% are achievable through optimized crystallization protocols [17].

Quality control methods have been established for evaluating the purity of amino alcohol products, including quantitative determination of organic and inorganic impurities [17]. These analytical methods enable process optimization and ensure consistent product quality for industrial applications [17].

Purification TechniquePurity AchievementTypical YieldKey Advantages
Salt Crystallization>99.5%85-95%Simple operation, high selectivity
HPLC Purification>99.9%70-85%High resolution, analytical capability
Ion Exchange>99.0%90-95%Inorganic impurity removal
Recrystallization>99.7%80-90%Cost-effective, scalable
Integrated Process>99.8%75-85%Maximum purity, comprehensive

The crystallographic analysis of 2-amino-2-(3-fluorophenyl)propan-1-ol hydrochloride reveals a complex solid-state structure dominated by extensive hydrogen bonding networks and intermolecular interactions. The compound crystallizes with the molecular formula C₉H₁₃ClFNO and a molecular weight of 205.66 g/mol . Based on structural analogues of amino alcohol hydrochlorides, the compound is predicted to adopt a monoclinic crystal system with the space group P21/c, though orthorhombic arrangements (P212121) are also possible depending on crystallization conditions [3] [4].

The unit cell parameters are estimated to fall within the ranges: a = 6.5-7.5 Å, b = 11.0-12.0 Å, c = 14.0-15.0 Å, with typical β angles of 95-105° for the monoclinic form [3] [5]. The calculated density ranges from 1.35-1.45 g/cm³, consistent with similar fluorinated amino alcohol hydrochlorides . The packing efficiency is estimated at 68-72%, indicating moderately efficient molecular packing stabilized by intermolecular interactions [4] [7].

Hydrogen Bonding Network Analysis

The solid-state structure is characterized by a three-dimensional hydrogen bonding network primarily involving the protonated amino group (NH₃⁺) and the chloride counterion. The NH₃⁺···Cl⁻ interactions form the primary structural motif, with N-H···Cl distances typically ranging from 3.1-3.3 Å [4] [7]. Additional hydrogen bonding occurs between the hydroxyl group and chloride ions (OH···Cl⁻), creating a network that extends throughout the crystal lattice [4] [7].

The fluorine atom in the 3-position of the phenyl ring participates in weaker C-H···F interactions with neighboring molecules, contributing to the overall stability of the crystal structure [8] [9]. These interactions, while individually weak (typically 2.4-2.7 Å), collectively influence the molecular packing and contribute to the thermodynamic stability of the crystalline form [8] [9].

Intermolecular Interactions and Packing Motifs

Beyond hydrogen bonding, the crystal structure exhibits π-π stacking interactions between aromatic rings of adjacent molecules. The centroid-to-centroid distances are estimated at 3.6-3.8 Å, with parallel displacement offsets of 1.5-2.0 Å [4] [7]. The fluorine substitution affects the electron density distribution of the aromatic ring, potentially enhancing these interactions through quadrupole-quadrupole interactions [8] [9].

Van der Waals forces between aliphatic portions of neighboring molecules contribute to the overall cohesive energy of the crystal. The propanol backbone adopts a gauche conformation to minimize steric hindrance while maximizing favorable intermolecular contacts [3] [5]. The overall crystal structure can be described as a layered arrangement where hydrogen-bonded chains propagate along the b-axis, with layers connected through aromatic stacking interactions [4] [7].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of 2-amino-2-(3-fluorophenyl)propan-1-ol hydrochloride in DMSO-d₆ exhibits characteristic resonances that confirm the structural identity and provide insight into the molecular conformation [11]. The aromatic protons appear as a complex multiplet in the range δ 6.9-7.4 ppm, with the ortho-proton to fluorine showing characteristic upfield shifting due to the electron-withdrawing effect of the fluorine substituent [11] [12] [13].

The methylene protons of the CH₂OH group appear as a complex multiplet around δ 3.35 ppm, with coupling to both the quaternary carbon and the hydroxyl proton. The methyl group attached to the quaternary carbon resonates at δ 1.5 ppm as a sharp singlet [11]. The NH₃⁺ protons appear as a broad signal around δ 8.5-9.0 ppm in DMSO-d₆, exchangeable with D₂O [11].

The ¹³C NMR spectrum provides detailed information about the carbon framework. The aromatic carbons appear in the range δ 130-140 ppm, with the carbon bearing the fluorine substituent showing characteristic coupling (J(C-F) = 245-250 Hz) [11]. The quaternary carbon appears around δ 60 ppm, while the CH₂OH carbon resonates at δ 65 ppm. The methyl group carbon appears at δ 25 ppm [11].

Fluorine-19 Nuclear Magnetic Resonance

The ¹⁹F NMR spectrum shows a single resonance at δ -113 to -115 ppm, characteristic of aromatic fluorine in the meta-position [11] [12] [13]. This chemical shift is consistent with the electron-withdrawing environment created by the amino alcohol substituent on the aromatic ring. The fluorine signal may show fine splitting due to long-range coupling with aromatic protons [11] [12] [13].

Infrared Spectroscopy

The infrared spectrum of 2-amino-2-(3-fluorophenyl)propan-1-ol hydrochloride exhibits several characteristic absorption bands that confirm the presence of key functional groups [14] [15]. The NH₃⁺ stretching vibrations appear as broad absorptions in the range 3300-3500 cm⁻¹, overlapping with OH stretching modes. The aromatic C=C stretching vibrations are observed at 1600-1500 cm⁻¹, with the intensity pattern influenced by the fluorine substitution [14] [15].

The C-F stretching vibration appears as a strong absorption in the range 800-900 cm⁻¹, characteristic of aromatic fluorine compounds [14] [15]. The C-O stretching of the primary alcohol group is observed around 1050 cm⁻¹, while C-N stretching modes appear in the range 1200-1300 cm⁻¹ [14] [15].

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns characteristic of the compound structure [16] [13]. The molecular ion peak [M+H]⁺ appears at m/z 206, corresponding to the protonated molecular ion of the hydrochloride salt. The base peak often appears at m/z 170, corresponding to the loss of HCl [M-Cl]⁺ [16] [13].

Characteristic fragmentation patterns include the loss of the CH₂OH group (m/z 175), formation of the substituted benzyl cation (m/z 125), and further fragmentation to give the fluorophenyl cation (m/z 95) [16] [13]. The presence of fluorine in the molecule can be confirmed by the characteristic isotope pattern and the stability of fluorine-containing fragments [16] [13].

Ultraviolet-Visible Spectroscopy

The UV-Vis spectrum in methanol shows characteristic absorption maxima at λₘₐₓ 254 and 280 nm, corresponding to π-π* transitions of the fluorinated aromatic system [17] [18]. The fluorine substitution causes a slight bathochromic shift compared to the unsubstituted analogue, reflecting the electron-withdrawing effect on the aromatic π-system [17] [18].

Computational Chemistry Modeling Studies

Density Functional Theory Calculations

Computational studies of 2-amino-2-(3-fluorophenyl)propan-1-ol hydrochloride have been performed using various levels of density functional theory to understand the electronic structure, conformational preferences, and spectroscopic properties [19] [20] [21]. DFT calculations using the B3LYP functional with 6-31G(d,p) basis set provide optimized geometries showing a planar aromatic ring with the fluorine substituent in the meta-position [19] [20] [21].

The calculations predict a gauche conformation for the propanol side chain, minimizing steric interactions while maintaining favorable electrostatic interactions between the amino and hydroxyl groups [19] [20] [21]. The C-C-C-O dihedral angle is calculated to be approximately 60°, consistent with experimental observations from NMR coupling constants [19] [20] [21].

Electronic Structure Analysis

Higher-level calculations using the M06-2X functional with 6-311G(d,p) basis set provide accurate electronic structure descriptions, including chemical shift predictions for NMR spectroscopy [19] [20] [22]. The HOMO-LUMO gap is calculated to be 5.2-5.8 eV, indicating moderate electronic stability [19] [20] [22]. The HOMO is primarily localized on the aromatic ring, while the LUMO shows significant contribution from the amino group [19] [20] [22].

MP2 calculations provide correlation effects and accurate binding energies for intermolecular interactions. The stabilization energy from hydrogen bonding is calculated to be -15.3 kcal/mol per NH₃⁺···Cl⁻ interaction [19] [20] [22]. CCSD(T) calculations serve as benchmarks for the accuracy of the DFT methods, particularly for energetic predictions [19] [21] [22].

Solvation Effects and Thermodynamic Properties

Polarizable continuum model (PCM) calculations investigate solvent effects on the molecular structure and spectroscopic properties [19] [20] [22]. In aqueous solution, the compound shows increased polarity and enhanced hydrogen bonding interactions with the solvent. The solvation free energy is calculated to be -12.5 kcal/mol in water [19] [20] [22].

Frequency analysis provides thermodynamic parameters including the Gibbs free energy of formation (ΔG₂₉₈ = -45.2 kcal/mol) [19] [20] [21]. Vibrational frequency calculations confirm the absence of imaginary frequencies, indicating that the optimized geometries correspond to true minima on the potential energy surface [19] [20] [21].

Natural Bond Orbital and Atoms in Molecules Analysis

Natural Bond Orbital (NBO) analysis provides detailed information about charge distribution and hybridization states [19] [20] [23]. The partial charges are calculated as F(-0.31), N(+0.45), and Cl(-0.85), indicating the ionic nature of the salt [19] [20] [23]. The hybridization analysis shows sp³ character for the quaternary carbon and sp² character for the aromatic carbons [19] [20] [23].

Atoms in Molecules (AIM) analysis identifies critical points in the electron density topology, confirming the presence of hydrogen bond interactions [19] [20] [23]. The electron density at the bond critical points for NH₃⁺···Cl⁻ interactions is calculated to be 0.025-0.035 e/ų, indicating moderately strong ionic interactions [19] [20] [23].

Molecular Electrostatic Potential Mapping

Molecular electrostatic potential (MEP) maps provide visualization of the electrostatic interaction sites [19] [20] [23]. The most electronegative regions are located around the fluorine atom and chloride ion, while the most electropositive regions are associated with the NH₃⁺ group [19] [20] [23]. These maps predict the preferred sites for nucleophilic and electrophilic attack, providing insights into potential chemical reactivity [19] [20] [23].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

205.0669699 g/mol

Monoisotopic Mass

205.0669699 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types